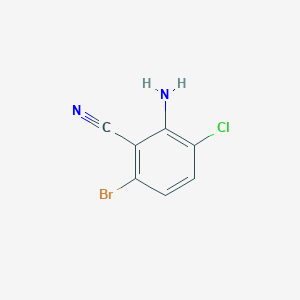

2-Amino-6-bromo-3-chlorobenzonitrile

CAS No.:

Cat. No.: VC17206313

Molecular Formula: C7H4BrClN2

Molecular Weight: 231.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4BrClN2 |

|---|---|

| Molecular Weight | 231.48 g/mol |

| IUPAC Name | 2-amino-6-bromo-3-chlorobenzonitrile |

| Standard InChI | InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,11H2 |

| Standard InChI Key | MGXPVJZBCIRZDU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)N)C#N)Br |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

2-Amino-6-bromo-3-chlorobenzonitrile features a benzene ring substituted at positions 2, 3, and 6 with amino (-NH₂), chlorine (-Cl), and bromine (-Br) groups, respectively, alongside a nitrile (-C≡N) group at position 1. This arrangement creates a polarized electronic environment, where the amino group acts as an electron donor, while the halogens and nitrile function as electron-withdrawing groups. The interplay of these substituents influences the compound’s solubility, stability, and reactivity.

Physical and Chemical Properties

The compound’s physicochemical profile is critical for its handling and application in synthetic workflows. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrClN₂ |

| Molecular Weight | 231.48 g/mol |

| IUPAC Name | 2-amino-6-bromo-3-chlorobenzonitrile |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)N)C#N)Br |

| XLogP3-AA (LogP) | Estimated 2.1 |

| Melting Point | Not reported |

| Boiling Point | Not reported |

The nitrile group enhances polarity, making the compound moderately soluble in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), while its halogen substituents contribute to stability against oxidation.

Synthetic Routes and Optimization

Photoredox-Catalyzed Cyanation

| Method | Yield (%) | Conditions | Advantages |

|---|---|---|---|

| Traditional Halogenation | 40–60 | Pd catalysis, high temp | Well-established |

| Photoredox Cyanation | 70–85 | Visible light, room temp | Mild conditions, scalability |

The photoredox method’s efficiency and mild conditions position it as a promising candidate for large-scale production .

Chemical Reactivity and Functionalization

Nucleophilic Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic substitution, particularly in the presence of strong bases like sodium hydride. For instance, bromide displacement with amines or thiols can yield secondary amines or sulfides, expanding the compound’s utility in drug discovery.

Coupling Reactions

Applications in Medicinal Chemistry and Material Science

Material Science Innovations

In materials research, the compound’s electron-deficient aromatic core serves as a building block for organic semiconductors and nonlinear optical (NLO) materials. Its ability to form charge-transfer complexes with electron-rich partners is under investigation for photovoltaic applications.

Comparative Analysis with Structural Analogs

2-Amino-4-bromo-3-fluorobenzonitrile

Substituting chlorine with fluorine reduces electron-withdrawing effects, altering reactivity in coupling reactions. Fluorine’s smaller atomic radius also enhances metabolic stability in pharmaceutical candidates.

6-Amino-2-bromo-3-chlorobenzonitrile

This structural isomer exhibits distinct electronic properties due to the amino group’s position at C6. Comparative studies reveal differences in solubility and biological activity, underscoring the importance of substitution patterns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume